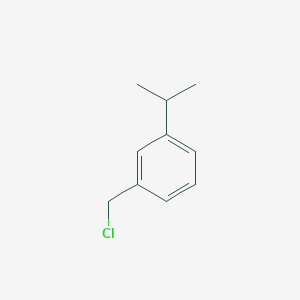

1-(Chloromethyl)-3-(propan-2-yl)benzene

説明

BenchChem offers high-quality 1-(Chloromethyl)-3-(propan-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-3-(propan-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(chloromethyl)-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFXNUNCMJFLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505346 | |

| Record name | 1-(Chloromethyl)-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74705-35-4 | |

| Record name | 1-(Chloromethyl)-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Multi-Step Synthesis of 1-(Chloromethyl)-3-(propan-2-yl)benzene from 3-Isopropylaniline

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust, multi-step synthetic pathway for converting 3-isopropylaniline into 1-(chloromethyl)-3-(propan-2-yl)benzene, a valuable substituted toluene derivative for specialized applications in pharmaceutical and materials science research. The selected strategy prioritizes chemical soundness and feasibility, navigating the challenges of regioselectivity inherent in substituted aromatic systems. The core of this synthesis involves a sequence of well-established and reliable transformations: a Sandmeyer reaction to form a nitrile, followed by successive reductions to an aldehyde and then an alcohol, and culminating in a final chlorination step. Each stage is detailed with mechanistic insights, step-by-step experimental protocols, and critical safety considerations, providing researchers with a validated framework for laboratory-scale synthesis.

Overall Synthetic Strategy & Rationale

The transformation of the amino group of 3-isopropylaniline into a chloromethyl group while maintaining the 1,3-substitution pattern requires a carefully planned, multi-step approach. Direct electrophilic substitution methods, such as Friedel-Crafts type reactions on a 3-isopropylaniline derivative, are often unfeasible due to the strong and often incompatible directing effects of the substituents, which would lead to undesired isomers.

The chosen synthetic route, therefore, leverages the versatility of the diazonium salt intermediate derived from the starting aniline. This strategy ensures the correct regiochemical outcome by building the chloromethyl group from a functional group installed via a Sandmeyer reaction. The overall pathway is as follows:

-

Diazotization & Cyanation: The amino group of 3-isopropylaniline is converted to a diazonium salt, which is immediately trapped with copper(I) cyanide in a Sandmeyer reaction to yield 3-isopropylbenzonitrile.[1][2][3]

-

Partial Reduction to Aldehyde: The nitrile is selectively reduced to 3-isopropylbenzaldehyde using Diisobutylaluminium hydride (DIBAL-H), a reagent known for halting the reduction at the aldehyde stage.[4][5][6]

-

Reduction to Alcohol: The resulting aldehyde is then fully reduced to (3-isopropylphenyl)methanol using the milder and more selective reducing agent, sodium borohydride (NaBH4).[7][8]

-

Chlorination of Alcohol: The final step involves the conversion of the primary benzylic alcohol to the target molecule, 1-(chloromethyl)-3-(propan-2-yl)benzene, using thionyl chloride (SOCl2).[9][10]

This four-step sequence provides a logical and controllable pathway to the desired product.

Caption: Figure 1: Overall Synthetic Pathway

Part I: Synthesis of 3-Isopropylbenzonitrile via Sandmeyer Reaction

Principle and Mechanism

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group on an aromatic ring with various substituents via a diazonium salt.[11][12][13] The process begins with diazotization , where the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a relatively unstable diazonium salt.[14][15]

The subsequent substitution is a copper(I)-catalyzed, radical-nucleophilic aromatic substitution (SRNAr).[1][13] A single electron is transferred from the copper(I) catalyst to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical.[16] This radical reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[11][16]

Experimental Protocol

Table 1: Reagents for Synthesis of 3-Isopropylbenzonitrile

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 3-Isopropylaniline | 135.21 | 0.10 | 1.0 | 13.52 g |

| Concentrated HCl | 36.46 | ~0.36 | ~3.6 | 30 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.11 | 1.1 | 7.59 g |

| Copper(I) Cyanide (CuCN) | 89.56 | 0.12 | 1.2 | 10.75 g |

| Sodium Cyanide (NaCN) | 49.01 | 0.24 | 2.4 | 11.76 g |

Procedure:

-

Amine Salt Formation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 3-isopropylaniline (13.52 g, 0.10 mol) and concentrated hydrochloric acid (30 mL). Stir the mixture until the aniline has completely dissolved.

-

Cooling: Cool the flask in an ice-salt bath to bring the internal temperature to 0–5 °C.

-

Diazotization: Dissolve sodium nitrite (7.59 g, 0.11 mol) in 25 mL of cold water. Add this solution dropwise to the stirred amine salt solution, ensuring the temperature does not rise above 5 °C.[14][17] After the addition is complete, stir for an additional 15 minutes. Confirm the completion of diazotization with a positive test on starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).[18]

-

Catalyst Preparation: In a separate 1 L flask, dissolve copper(I) cyanide (10.75 g, 0.12 mol) and sodium cyanide (11.76 g, 0.24 mol) in 100 mL of warm water. Cool this solution to room temperature.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

Reaction Completion & Work-up: After the addition is complete, warm the mixture on a steam bath to 60-70 °C for 30 minutes to ensure the reaction goes to completion. Cool the mixture to room temperature and perform a steam distillation or extract with diethyl ether (3 x 100 mL).

-

Purification: Wash the combined organic extracts with 10% NaOH solution, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 3-isopropylbenzonitrile can be purified by vacuum distillation.

Safety Considerations

-

Diazonium salts are thermally unstable and can be explosive when dry. They should be prepared at low temperatures and used immediately without isolation.

-

Sodium nitrite is a strong oxidizing agent and is toxic.

-

Copper(I) cyanide and Sodium Cyanide are extremely toxic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety protocols.

Part II: Reduction of 3-Isopropylbenzonitrile to 3-Isopropylbenzaldehyde

Principle and Mechanism

Diisobutylaluminium hydride (DIBAL-H) is a powerful yet selective reducing agent, particularly useful for the partial reduction of nitriles and esters to aldehydes.[5][6][19] Unlike stronger reagents like LiAlH₄ which would reduce the nitrile to a primary amine, DIBAL-H allows the reaction to be stopped at the intermediate imine stage.[20]

The mechanism involves the coordination of the electron-deficient aluminum atom of DIBAL-H to the lone pair on the nitrile nitrogen, acting as a Lewis acid.[4][20] This activates the nitrile carbon towards nucleophilic attack by a hydride ion from the same DIBAL-H molecule. This forms a stable aluminum-imine complex. Crucially, this complex is stable at low temperatures (typically -78 °C) and does not react with a second equivalent of DIBAL-H.[19][20] Subsequent aqueous work-up hydrolyzes the imine to yield the desired aldehyde.[4]

Experimental Protocol

Table 2: Reagents for Reduction of 3-Isopropylbenzonitrile

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 3-Isopropylbenzonitrile | 145.20 | 0.08 | 1.0 | 11.62 g |

| DIBAL-H (1.0 M in Toluene) | 142.22 | 0.096 | 1.2 | 96 mL |

| Anhydrous Toluene | - | - | - | 200 mL |

| Methanol | 32.04 | - | - | ~20 mL |

| 1 M HCl (aqueous) | - | - | - | ~150 mL |

Procedure:

-

Setup: Assemble a flame-dried 500 mL three-necked flask under an inert atmosphere (Nitrogen or Argon). Equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Reaction Mixture: Dissolve 3-isopropylbenzonitrile (11.62 g, 0.08 mol) in anhydrous toluene (200 mL) in the flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

DIBAL-H Addition: Add the DIBAL-H solution (96 mL of 1.0 M solution, 0.096 mol) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.[21]

-

Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.[22][23]

-

Quenching: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol (~20 mL) to destroy excess DIBAL-H.

-

Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Slowly add 1 M HCl (~150 mL) and stir vigorously for 30-60 minutes until two clear layers form.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL). Combine all organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, purify the resulting 3-isopropylbenzaldehyde by vacuum distillation.

Safety Considerations

-

DIBAL-H is a pyrophoric liquid, reacting violently with water and air. It must be handled under a strict inert atmosphere using anhydrous solvents and proper syringe/cannula techniques.

-

The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and at low temperature.

Part III: Reduction of 3-Isopropylbenzaldehyde to (3-Isopropylphenyl)methanol

Principle and Mechanism

Sodium borohydride (NaBH₄) is a mild and selective reducing agent used for the reduction of aldehydes and ketones to their corresponding alcohols.[8][24] It is less reactive than LiAlH₄ and can be used in protic solvents like methanol or ethanol. The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[7] The resulting alkoxide is then protonated by the solvent during the reaction or by an acidic work-up to yield the primary alcohol.[7]

Experimental Protocol

Table 3: Reagents for Reduction of 3-Isopropylbenzaldehyde

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 3-Isopropylbenzaldehyde | 148.20 | 0.07 | 1.0 | 10.37 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.026 | 0.375 | 1.0 g |

| Methanol (MeOH) | 32.04 | - | - | 100 mL |

| 1 M HCl (aqueous) | - | - | - | As needed |

Procedure:

-

Setup: In a 250 mL round-bottom flask, dissolve 3-isopropylbenzaldehyde (10.37 g, 0.07 mol) in methanol (100 mL).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

NaBH₄ Addition: While stirring, add sodium borohydride (1.0 g, 0.026 mol) portion-wise over 15-20 minutes, keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Work-up: Cool the flask in an ice bath again and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (check with pH paper).

-

Extraction and Purification: Remove most of the methanol under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield (3-isopropylphenyl)methanol, which can be purified by column chromatography or distillation if necessary.

Safety Considerations

-

Sodium borohydride reacts with acidic solutions and protic solvents to produce flammable hydrogen gas. Additions should be controlled to manage the rate of gas evolution.

Part IV: Chlorination of (3-Isopropylphenyl)methanol

Principle and Mechanism

Thionyl chloride (SOCl₂) is a common and effective reagent for converting alcohols into alkyl chlorides.[9] The reaction with a primary benzylic alcohol proceeds through the formation of a chlorosulfite ester intermediate.[10] In the presence of a base like pyridine, the mechanism typically follows an SN2 pathway. Pyridine deprotonates the intermediate, and the resulting chloride ion acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, which decomposes to sulfur dioxide (SO₂) and a chloride ion. This results in an inversion of stereochemistry, though this is not relevant for this achiral substrate.

Experimental Protocol

Table 4: Reagents for Chlorination of (3-Isopropylphenyl)methanol

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| (3-Isopropylphenyl)methanol | 150.22 | 0.06 | 1.0 | 9.01 g |

| Thionyl Chloride (SOCl₂) | 118.97 | 0.072 | 1.2 | 5.25 mL (8.57 g) |

| Pyridine | 79.10 | ~0.006 | ~0.1 | ~0.5 mL (catalytic) |

| Anhydrous Diethyl Ether | - | - | - | 100 mL |

Procedure:

-

Setup: In a 250 mL flame-dried round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to scrub HCl and SO₂), dissolve (3-isopropylphenyl)methanol (9.01 g, 0.06 mol) in anhydrous diethyl ether (100 mL). Add a catalytic amount of pyridine (~0.5 mL).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

SOCl₂ Addition: Add thionyl chloride (5.25 mL, 0.072 mol) dropwise from the dropping funnel over 30 minutes.

-

Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (~100 g). Transfer to a separatory funnel and separate the layers.

-

Extraction and Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure. The final product, 1-(chloromethyl)-3-(propan-2-yl)benzene, should be purified by vacuum distillation.

Safety Considerations

-

Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water. The reaction produces toxic gases (HCl and SO₂). This entire procedure must be conducted in a well-ventilated fume hood.

Workflow & Data Summary

The entire process can be visualized as a sequential laboratory workflow.

Caption: Figure 2: Laboratory Workflow

References

-

Sandmeyer reaction - Wikipedia . Wikipedia. Available at: [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S . BYJU'S. Available at: [Link]

-

Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes - Vedantu . Vedantu. Available at: [Link]

-

Nitrile reduction - Wikipedia . Wikipedia. Available at: [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. Available at: [Link]

-

Chemistry of Nitriles . LibreTexts Chemistry. Available at: [Link]

-

Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles . Master Organic Chemistry. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. Available at: [Link]

-

Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II . ZoomOrgo. Available at: [Link]

-

DIBAL-H Reduction - Organic Synthesis . Synarchive. Available at: [Link]

-

Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. - ResearchGate . ResearchGate. Available at: [Link]

-

A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions - Who we serve . SynOpen. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. Available at: [Link]

-

Sandmeyer Reaction - SynArchive . SynArchive. Available at: [Link]

- CN101492378A - Improvement for production process for isopropyl aniline - Google Patents. Google Patents.

-

Reaction of alcohols with thionyl chloride - YouTube . YouTube. Available at: [Link]

-

REDUCTION OF ETHYL 3-PHENYLPROPANOATE TO 3-PHENYLPROPANAL USING DIISOBUTYLALUMINUM HYDRIDE (DIBAL) - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from... - ResearchGate . ResearchGate. Available at: [Link]

-

DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde - YouTube . YouTube. Available at: [Link]

-

Addition of NaBH4 to aldehydes to give primary alcohols - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur . L.S. College, Muzaffarpur. Available at: [Link]

-

Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions . Organic Chemistry Portal. Available at: [Link]

-

Selective reduction of multifunctional compounds using indium hydride reagents . Royal Society of Chemistry. Available at: [Link]

-

How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors? - Quora . Quora. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer Reaction - J&K Scientific LLC . J&K Scientific. Available at: [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube . YouTube. Available at: [Link]

-

Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding . Progressive Color, Colorants and Coatings. Available at: [Link]

-

Facile synthesis of hypercrosslinked resins via chloromethylation and continuous condensation of simple aryl molecules - Indian Academy of Sciences . Indian Academy of Sciences. Available at: [Link]

-

Reduction of Aldehyde using NaBH4, : r/OrganicChemistry - Reddit . Reddit. Available at: [Link]

-

Why does NaBH4 reduce double bonds conjugated to carbonyl groups, while LiAlH4 does not? - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]

-

Diazotisation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

(PDF) Diazotization Method - ResearchGate . ResearchGate. Available at: [Link]

-

BENZYL CHLOROMETHYL KETONE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

- CN103664527A - Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol - Google Patents. Google Patents.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. synarchive.com [synarchive.com]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. byjus.com [byjus.com]

- 12. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Diazotisation [organic-chemistry.org]

- 16. jk-sci.com [jk-sci.com]

- 17. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. organic-synthesis.com [organic-synthesis.com]

- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 24. reddit.com [reddit.com]

Isomeric Profiling and Synthetic Control of 1-(Chloromethyl)-3-(propan-2-yl)benzene

Executive Summary: The "Meta" Challenge

In the landscape of medicinal chemistry, benzyl chlorides serve as critical electrophilic "warheads" for installing lipophilic spacers. While the para-isomer (1-(chloromethyl)-4-(propan-2-yl)benzene) is an industrial commodity easily accessed via direct chloromethylation, the 1-(chloromethyl)-3-(propan-2-yl)benzene (meta-isomer) represents a higher-value, harder-to-access structural motif.

The meta-substitution pattern is frequently employed in Structure-Activity Relationship (SAR) studies to modulate the vector of the isopropyl group, often improving metabolic stability or receptor fit compared to the linear para analog. This guide addresses the critical necessity of regioselective synthesis to avoid isomeric contamination, which can lead to costly late-stage purification failures.

Structural Isomerism & Physical Profiling

The target molecule exists within a triad of positional isomers. Differentiating these early in the workflow is non-negotiable for regulatory compliance (impurity profiling).

Comparative Isomer Data

| Property | Meta-Isomer (Target) | Para-Isomer (Major Impurity) | Ortho-Isomer (Steric Impurity) |

| IUPAC Name | 1-(chloromethyl)-3-(propan-2-yl)benzene | 1-(chloromethyl)-4-(propan-2-yl)benzene | 1-(chloromethyl)-2-(propan-2-yl)benzene |

| CAS RN | 2814-50-8 | 2051-18-5 | 2077-13-6 |

| Symmetry | |||

| Complex (Singlet, Doublet, Triplet, Doublet) | Symmetric AA'BB' System | Complex Multiplet (Higher Order) | |

| Synth.[1] Accessibility | Low (Requires indirect route) | High (Direct chloromethylation) | Medium (Minor product of direct route) |

Structural Visualization

The following diagram illustrates the steric and electronic relationships between the isomers.

Figure 1: Isomeric landscape of chloromethyl-isopropylbenzenes. Note that direct functionalization of cumene cannot reliably produce the meta-isomer due to the ortho/para directing nature of the isopropyl group.

Synthetic Strategy: The Failure of Direct Chloromethylation

The Trap: Blanc Chloromethylation

Novice chemists often attempt to synthesize the target via the Blanc chloromethylation of cumene (isopropylbenzene) using formaldehyde and HCl.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

The Problem: The isopropyl group is an alkyl activator, which is Ortho/Para directing .[2]

-

Outcome: This reaction yields ~85% para-isomer and ~15% ortho-isomer. The meta-isomer is statistically negligible.

The Solution: Indirect Functional Group Interconversion (FGI)

To secure the meta-isomer with >98% isomeric purity, one must start with a pre-functionalized meta-scaffold, typically 3-isopropylbenzoic acid or 3-isopropylbenzyl alcohol .

Validated Protocol: Deoxychlorination of 3-Isopropylbenzyl Alcohol

This protocol uses Thionyl Chloride (

Reagents:

-

3-Isopropylbenzyl alcohol (1.0 eq)

-

Thionyl Chloride (

) (1.2 eq) -

Dichloromethane (DCM) (Solvent, anhydrous)

-

Catalytic DMF (Dimethylformamide) (0.05 eq - Optional accelerator)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser topped with a

drying tube (or -

Solvation: Charge the flask with 3-isopropylbenzyl alcohol (10.0 g, 66.6 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

-

Addition: Charge the addition funnel with

(5.8 mL, 80.0 mmol). Add dropwise over 20 minutes. Caution: Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3 hours.

-

QC Check: Spot TLC (Hexane/EtOAc 9:1). The alcohol (

) should disappear; the chloride (

-

-

Workup:

-

Concentrate the reaction mixture on a rotary evaporator to remove DCM and excess

. -

Redissolve the residue in Hexane (50 mL).

-

Wash with saturated

(2 x 30 mL) to neutralize residual HCl. -

Wash with Brine (30 mL).

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: Vacuum distillation is recommended for pharmaceutical grade, though the crude oil is often sufficiently pure (>95%) for subsequent alkylations.

Figure 2: The "Clean" Synthetic Route. Starting from the meta-acid ensures the alkyl group remains in the 3-position, bypassing the directing effects of EAS.

Analytical Discrimination

Confirming the meta-isomer requires careful spectroscopic analysis to rule out para contamination.

H NMR Diagnostic Logic (400 MHz, )

| Feature | Meta-Isomer | Para-Isomer |

| Aromatic Region (6.9 - 7.4 ppm) | Asymmetric Pattern. Look for a distinct singlet (H2) between the alkyl and chloromethyl groups. The pattern typically integrates 1:1:1:1 or 1:3. | Symmetric Pattern. Two doublets (AA'BB' system) integrating 2:2. This is the definitive differentiator. |

| Benzylic | Singlet ~4.60 ppm | Singlet ~4.58 ppm (Very similar, not diagnostic alone). |

| Isopropyl Methyls | Doublet ~1.25 ppm | Doublet ~1.25 ppm. |

Critical QC Step: If you observe a "roofing" effect or clear pair of doublets in the aromatic region, your sample is contaminated with the para-isomer.

Safety & Handling: Alkylating Agents

As a benzylic chloride, this molecule is a Potentially Genotoxic Impurity (PGI) and a potent lachrymator.

-

Lachrymatory Hazard: The

group activates TRPA1 channels. Handle ONLY in a functioning fume hood. -

Nucleophilicity: The chloride is highly labile. It reacts rapidly with water (hydrolysis to alcohol) and amines (alkylation).

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating potential before disposal.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74916, 1-(Chloromethyl)-4-(propan-2-yl)benzene (Para-isomer data for comparison). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Benzyl Chloride - Occupational Safety and Health Guidelines. (General handling for benzyl chloride derivatives). Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Alcohols.[3][4][5] (Mechanistic basis for the synthesis protocol). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of 1-(Chloromethyl)-3-(propan-2-yl)benzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-(Chloromethyl)-3-(propan-2-yl)benzene, a key intermediate in various organic syntheses. We will delve into the structural features that govern its reactivity, with a particular focus on nucleophilic substitution and Friedel-Crafts alkylation reactions. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to effectively utilize this versatile reagent. The causality behind experimental choices, mechanistic pathways, and the influence of the meta-substituted isopropyl group are elucidated to provide a holistic understanding.

Introduction: The Enhanced Reactivity of Benzylic Halides

Benzylic halides, compounds containing a halogen atom attached to a carbon adjacent to a benzene ring, exhibit significantly enhanced reactivity compared to their simple alkyl halide counterparts. This heightened reactivity stems from the ability of the adjacent π-system of the aromatic ring to stabilize reaction intermediates.[1] Specifically, in the case of nucleophilic substitution reactions proceeding through a carbocation intermediate (S_N1 mechanism), the resulting benzylic carbocation is resonance-stabilized, delocalizing the positive charge across the aromatic ring.[2] This stabilization lowers the activation energy for carbocation formation, thereby accelerating the reaction. Benzylic halides are also adept substrates for S_N2 reactions, where the π-system of the benzene ring can stabilize the transition state.[3] Consequently, benzylic systems, including 1-(Chloromethyl)-3-(propan-2-yl)benzene, serve as pivotal intermediates in synthetic organic chemistry.[3][4]

Structural Analysis of 1-(Chloromethyl)-3-(propan-2-yl)benzene

The reactivity of 1-(Chloromethyl)-3-(propan-2-yl)benzene is dictated by the interplay of its two key structural features: the benzylic chloride moiety and the isopropyl group at the meta position.

-

Benzylic Chloride (-CH₂Cl): This is the primary reactive site. The carbon-chlorine bond is polarized, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The chlorine atom is a good leaving group, facilitating substitution reactions.

-

Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl substituent is an electron-donating group through an inductive effect (+I).[5][6] In electrophilic aromatic substitution, it acts as an activating group and is an ortho-, para-director.[5][7] While positioned meta to the chloromethyl group, its electron-donating nature still exerts a minor influence on the benzylic position, subtly stabilizing any developing positive charge on the benzylic carbon during S_N1-type processes.

Nucleophilic Substitution Reactions: A Mechanistic Dichotomy

1-(Chloromethyl)-3-(propan-2-yl)benzene, as a primary benzylic halide, is proficient in undergoing nucleophilic substitution through both S_N1 and S_N2 pathways.[4][8] The prevailing mechanism is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.[9][10]

The S_N1 Pathway: Carbocation-Mediated Substitution

The S_N1 mechanism is favored under conditions that promote the formation of the benzylic carbocation intermediate. This typically involves weak nucleophiles and polar protic solvents, which can solvate both the carbocation and the leaving group.[9]

Mechanism:

-

Ionization: The rate-determining step involves the spontaneous cleavage of the C-Cl bond to form a resonance-stabilized benzylic carbocation and a chloride ion.[1]

-

Nucleophilic Attack: The nucleophile attacks the planar carbocation. This can occur from either face, leading to racemization if the benzylic carbon were chiral.

-

Deprotonation: If the nucleophile is neutral (e.g., water or alcohol), a final deprotonation step yields the neutral product.

Experimental Protocol: Solvolysis (S_N1) This protocol outlines a typical solvolysis reaction, a classic example of an S_N1 process.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(Chloromethyl)-3-(propan-2-yl)benzene (1.0 eq.) in ethanol (a polar protic solvent and weak nucleophile).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of HCl, which can be detected by holding a moist pH paper at the top of the condenser.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the generated HCl with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The S_N2 Pathway: Concerted Displacement

The S_N2 mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF), which solvate the cation but not the nucleophile, thus enhancing its nucleophilicity.[10]

Mechanism: The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside (180° to the leaving group), while the C-Cl bond simultaneously breaks.[11] This leads to an inversion of stereochemistry at the reaction center.

Experimental Protocol: Finkelstein Reaction (S_N2) This protocol describes the substitution of chloride with iodide, a classic S_N2 reaction.

-

Setup: In a round-bottom flask, dissolve 1-(Chloromethyl)-3-(propan-2-yl)benzene (1.0 eq.) in acetone (a polar aprotic solvent).

-

Reagent Addition: Add sodium iodide (NaI, 1.5 eq.), a source of a strong nucleophile (I⁻).

-

Reaction: Stir the mixture at room temperature or gently heat to 50 °C. The reaction is driven to completion by the precipitation of NaCl, which is insoluble in acetone (Le Châtelier's principle).

-

Workup: Once the reaction is complete (monitored by TLC), filter the mixture to remove the precipitated NaCl.

-

Purification: Evaporate the acetone under reduced pressure. The resulting crude product, 1-(Iodomethyl)-3-(propan-2-yl)benzene, can be used directly or purified further if necessary.

Summary of Influencing Factors

| Factor | Favors S_N1 | Favors S_N2 | Rationale |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Steric hindrance inhibits S_N2; carbocation stability favors S_N1. For this primary benzylic halide, both are possible.[8] |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | Strong nucleophiles force a bimolecular reaction; weak nucleophiles wait for carbocation formation.[8] |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) | Protic solvents stabilize the carbocation and leaving group. Aprotic solvents enhance nucleophilicity.[10] |

| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) | A good leaving group is essential for both mechanisms. |

Friedel-Crafts Alkylation Reactions

Benzylic halides are highly effective electrophiles for Friedel-Crafts alkylation due to the facile formation of the stabilized benzylic carbocation in the presence of a Lewis acid catalyst.[12][13] 1-(Chloromethyl)-3-(propan-2-yl)benzene can be used to introduce the 3-isopropylbenzyl moiety onto another aromatic ring.

Mechanism:

-

Electrophile Generation: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form the benzylic carbocation (or a carbocation-like complex).[12]

-

Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic benzylic carbocation, forming a resonance-stabilized carbocation intermediate (arenium ion).

-

Re-aromatization: A base (typically [AlCl₄]⁻) removes a proton from the arenium ion, restoring aromaticity and regenerating the catalyst.

Experimental Protocol: Benzylation of Toluene

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 0.1 eq.) and an excess of dry toluene (which acts as both solvent and reactant).

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of 1-(Chloromethyl)-3-(propan-2-yl)benzene (1.0 eq.) in a small amount of dry toluene dropwise.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC. Hydrogen chloride gas will be evolved.

-

Workup: Carefully quench the reaction by pouring it over crushed ice. This will decompose the aluminum chloride complex.

-

Extraction & Purification: Separate the organic layer and wash it with water, dilute HCl, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The product, a mixture of ortho and para-benzylated toluene isomers, can be purified by vacuum distillation or column chromatography.

Synthesis of 1-(Chloromethyl)-3-(propan-2-yl)benzene

A common laboratory-scale synthesis involves the chlorination of the corresponding benzyl alcohol, (3-isopropylphenyl)methanol. This method avoids the potential for ring chlorination that can occur with direct chlorination of m-cymene.

Experimental Protocol: Chlorination of (3-isopropylphenyl)methanol

-

Setup: In a round-bottom flask, dissolve (3-isopropylphenyl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise with stirring. A base like pyridine may be added to neutralize the HCl produced.

-

Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Workup: Carefully pour the reaction mixture into ice water to quench excess thionyl chloride.

-

Extraction & Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. After removing the solvent by rotary evaporation, the crude 1-(Chloromethyl)-3-(propan-2-yl)benzene can be purified by vacuum distillation.

Conclusion

1-(Chloromethyl)-3-(propan-2-yl)benzene is a highly reactive and synthetically useful benzylic halide. Its primary benzylic nature allows it to readily participate in both S_N1 and S_N2 nucleophilic substitution reactions, with the specific pathway being tunable through the judicious choice of nucleophile and solvent. Furthermore, its ability to form a stabilized benzylic carbocation makes it an excellent electrophile for Friedel-Crafts alkylation reactions. A thorough understanding of these reactivity patterns, as detailed in this guide, empowers researchers to effectively employ this compound as a versatile building block for introducing the 3-isopropylbenzyl group in the synthesis of complex organic molecules.

References

-

Pitt, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Retrieved from [Link]

-

University of Liverpool. (n.d.). Ch 11: Benzylic systems. Department of Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Carbocation Stability. Retrieved from [Link]

-

Lumen Learning. (n.d.). 16.4. The benzyl and related groups. Organic Chemistry II. Retrieved from [Link]

-

Bhalerao, U. T., & Samant, S. D. (2002). Friedel−Crafts Alkylation of Diphenyl Oxide with Benzyl Chloride over Sulphated Zirconia. Organic Process Research & Development, 6(2), 114-117. Retrieved from [Link]

-

SPCMC. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Matar, N. (2017, October 13). Can vinyl benzyl chloride make a stable carbocation through Friedel crafts alkylation? ResearchGate. Retrieved from [Link]

-

Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 3408. Retrieved from [Link]

-

Scribd. (n.d.). Reactivity of Benzyl Chloride in SN1 and SN2. Retrieved from [Link]

-

de la Torre, U., et al. (2025, November 13). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

Glasp. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

-

Pearson+. (n.d.). During the electrophilic aromatic substitution of isopropylbenzene.... Study Prep. Retrieved from [Link]

-

Reddit. (2020, May 24). Benzyl chloride to benzyl alcohol SN1 or SN2?. r/OrganicChemistry. Retrieved from [Link]

-

Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 2. 16.4. The benzyl and related groups | Organic Chemistry II [courses.lumenlearning.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. glasp.co [glasp.co]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. During the electrophilic aromatic substitution of isopropylbenzen... | Study Prep in Pearson+ [pearson.com]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. reddit.com [reddit.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Safety & Handling of 1-(Chloromethyl)-3-(propan-2-yl)benzene

The following technical guide details the safety, handling, and operational protocols for 1-(Chloromethyl)-3-(propan-2-yl)benzene (also known as 3-Isopropylbenzyl chloride).

Executive Summary & Chemical Profile

1-(Chloromethyl)-3-(propan-2-yl)benzene (CAS: 74705-35-4) is a reactive electrophilic intermediate used primarily as a building block in the synthesis of agrochemicals and pharmaceutical agents. Structurally, it consists of a benzene ring substituted with an isopropyl group at the meta position and a chloromethyl group.

Critical Hazard Alert: As a benzyl chloride derivative, this compound is a potent alkylating agent . It exhibits lachrymatory properties (induces tearing), is corrosive to tissue, and poses a potential carcinogenicity risk analogous to the parent benzyl chloride. Strict moisture control is required to prevent hydrolysis and the release of hydrogen chloride (HCl) gas.

Physicochemical Properties Table

Note: Due to the limited specific data for the meta-isomer, some values are derived from the structural analog 4-Isopropylbenzyl chloride (CAS 2051-18-5) using the Read-Across principle.

| Property | Value / Description | Source/Note |

| CAS Number | 74705-35-4 | [BLDpharm, 2025] |

| Molecular Formula | C₁₀H₁₃Cl | |

| Molecular Weight | 168.66 g/mol | |

| Physical State | Liquid (Colorless to pale yellow) | Analogous to p-isomer |

| Boiling Point | ~225–230 °C (at 760 mmHg) | Predicted based on p-isomer |

| Flash Point | ~88 °C (Closed Cup) | Combustible Liquid (Class IIIA) |

| Density | ~1.01 g/mL | |

| Reactivity | Moisture Sensitive; Alkylating Agent | Hydrolyzes to release HCl |

Hazard Identification & Toxicology

GHS Classification (Derived):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1]

-

Carcinogenicity: Category 1B (Presumed human carcinogen based on benzyl chloride structural alert).[1]

Mechanism of Toxicity[5]

-

Direct Alkylation: The chloromethyl group is highly electrophilic. It can directly alkylate DNA bases (guanine N7 position), leading to potential mutagenesis.

-

Hydrolysis: Upon contact with mucous membranes (eyes, lungs), the compound hydrolyzes to form 3-isopropylbenzyl alcohol and hydrochloric acid , causing immediate chemical burns and pulmonary edema.

-

Lachrymatory Effect: Stimulates transient receptor potential (TRP) channels in sensory nerves, causing intense tearing and blepharospasm.

Risk Assessment & Engineering Controls

Hierarchy of Controls:

-

Elimination: Not possible if required for synthesis.

-

Substitution: Use 3-isopropylbenzyl bromide only if the reaction kinetics allow and safety profile is superior (rarely the case).

-

Engineering (Mandatory):

-

Primary: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm (0.5 m/s).

-

Secondary: Local Exhaust Ventilation (LEV) required for rotary evaporation or waste transfer.

-

Safe Handling Workflow (DOT Diagram)

The following diagram outlines the mandatory decision logic for handling this compound, emphasizing moisture control and waste management.

Figure 1: Operational workflow for handling 3-Isopropylbenzyl chloride, ensuring engineering controls are verified before exposure.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against benzyl chloride derivatives due to rapid permeation.

| Protection Type | Recommended Specification | Rationale |

| Hand Protection | Silver Shield (Laminate) or Viton/Butyl Rubber (min 0.3mm). | Nitrile breakthrough time is <5 mins. Laminate offers >4 hours protection. |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). | Face shield required if handling volumes >100 mL to prevent splash burns. |

| Respiratory | Not required in a fume hood. If spill cleanup: Full-face respirator with OV/AG cartridges . | "OV/AG" covers Organic Vapor and Acid Gas (HCl byproduct). |

| Body | Chemical-resistant lab coat (Tyvek® or similar) + closed-toe shoes. | Prevents skin absorption and clothing contamination.[2][3][4][5][6][7] |

Operational Protocols

A. Storage & Stability[4][6][8][9][11][12]

-

Temperature: Store refrigerated (2–8 °C).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The compound degrades in moist air.

-

Container: Glass or Teflon-lined containers. Do not use metal containers (corrosion risk).

-

Segregation: Store away from oxidizers, strong bases, and amines (risk of violent alkylation).

B. Reaction Setup & Quenching

Protocol:

-

Dry Solvents: Use anhydrous solvents (DCM, THF) to prevent hydrolysis.

-

Glassware: Oven-dried glassware is mandatory.

-

Quenching (Critical Step):

-

Never add water directly to the neat compound.

-

Dilute the reaction mixture with an organic solvent first.

-

Slowly add the mixture to a stirred, cooled (0 °C) saturated Sodium Bicarbonate (NaHCO₃) solution.

-

Warning: Expect CO₂ evolution and heat generation.

-

C. Waste Disposal[6][9][10]

-

Classification: Hazardous Waste (Halogenated, Corrosive).

-

Deactivation: For small spills or residual glassware cleaning, treat with a solution of 10% ammonia in methanol to convert the chloride to the less toxic amine before disposal.

-

Labeling: Clearly mark waste containers as "Lachrymator" to warn waste management personnel.

Emergency Response Framework

Spill Management (Small Scale < 50 mL)

-

Evacuate: Clear the immediate area.

-

PPE: Don Full-Face Respirator (OV/AG) and Silver Shield gloves.

-

Absorb: Use a spill pillow or vermiculite. Do not use paper towels (can react/ignite).

-

Neutralize: Wipe surface with dilute ammonia solution.

First Aid Decision Tree (DOT Diagram)

Figure 2: First aid response logic. Immediate irrigation is critical for skin/eye exposure.[6]

References

-

National Institutes of Health (PubChem). (2025).[8] 4-Isopropylbenzyl chloride (Isomer Analog Data). Retrieved from [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2025).[8] C&L Inventory: Benzyl halides. Retrieved from [Link]

Sources

- 1. westliberty.edu [westliberty.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. airgas.com [airgas.com]

- 5. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4-Isopropylbenzyl chloride | C10H13Cl | CID 74916 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermodynamic stability of 1-(Chloromethyl)-3-(propan-2-yl)benzene

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(Chloromethyl)-3-(propan-2-yl)benzene for Pharmaceutical Development

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of safe, effective, and reliable drug development. Uncontrolled degradation can lead to loss of potency, formation of toxic byproducts, and unforeseen manufacturing hazards. This technical guide provides a comprehensive framework for evaluating the , a substituted benzyl chloride intermediate of interest in medicinal chemistry. We will dissect the structural features governing its reactivity, delineate potential degradation pathways, and provide detailed, field-proven protocols for both experimental thermal analysis and predictive computational modeling. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust stability profile for this and structurally related molecules.

Introduction: The Imperative of Stability

In pharmaceutical sciences, the journey from a promising molecule to a market-approved drug is contingent upon a thorough understanding of its chemical and physical properties. Among these, thermodynamic stability is paramount. It dictates shelf-life, informs storage conditions, and critically, ensures process safety during scale-up synthesis. For reactive intermediates like benzyl chlorides, a proactive and in-depth stability assessment is not merely a regulatory hurdle but a fundamental component of risk mitigation.

1.1 The Subject Molecule: 1-(Chloromethyl)-3-(propan-2-yl)benzene

1-(Chloromethyl)-3-(propan-2-yl)benzene is an aromatic compound featuring a benzene ring substituted with a reactive chloromethyl group and an isopropyl group. Its utility as a synthetic intermediate lies in the high reactivity of the benzylic chloride moiety, which allows for the facile introduction of the substituted benzyl group into larger molecular scaffolds. However, this inherent reactivity is also the primary source of its potential instability.

Caption: Structure of 1-(Chloromethyl)-3-(propan-2-yl)benzene.

Molecular Architecture and Intrinsic Reactivity

The thermodynamic stability of this molecule is not monolithic; it is a direct consequence of the interplay between its constituent functional groups.

-

The Benzylic Chloride: The C-Cl bond in the chloromethyl group is the molecule's Achilles' heel. It is significantly more labile than an alkyl or aryl chloride. This is because cleavage of this bond, whether homolytic (forming a radical) or heterolytic (forming an ion pair), results in a resonance-stabilized benzylic intermediate. The solvolysis of substituted benzyl chlorides can proceed through a spectrum of mechanisms from S_N2 to S_N1, depending on the solvent and the electronic nature of the other ring substituents.[1][2] Benzyl chlorides with electron-donating groups, which stabilize a positive charge, tend to favor the S_N1 pathway via a carbocation intermediate.[1]

-

Electronic Influence of Substituents:

-

Isopropyl Group (-CH(CH₃)₂): Located at the meta-position, the isopropyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. EDGs activate the ring towards electrophilic substitution and, more importantly here, help stabilize the benzylic carbocation that would form upon C-Cl bond cleavage.[3]

-

Meta-Substitution Pattern: The placement of the isopropyl group at the meta-position relative to the chloromethyl group means its stabilizing electronic effect on a potential benzylic carbocation is primarily inductive, rather than through direct resonance, which would be more pronounced from ortho or para positions.

-

Anticipated Degradation Pathways

A thorough stability analysis requires anticipating the most probable routes of degradation under various stress conditions (thermal, hydrolytic, photolytic, oxidative).

-

Hydrolytic Instability: This is often the most significant non-thermal degradation pathway for benzyl chlorides. In the presence of water or other nucleophilic solvents, the compound can undergo hydrolysis to form the corresponding 1-(hydroxymethyl)-3-(propan-2-yl)benzene (benzyl alcohol derivative). Studies on analogous compounds like o-chlorobenzyl chloride show that this hydrolysis can occur at neutral pH with half-lives on the order of hours at room temperature.[4] This reaction proceeds via nucleophilic substitution and can be accelerated by heat.

-

Thermal Decomposition: At elevated temperatures, the primary decomposition event is the homolytic cleavage of the benzylic C-Cl bond to generate a substituted benzyl radical and a chlorine radical. These highly reactive species can then initiate a cascade of secondary reactions, including dimerization, polymerization, or hydrogen abstraction from other molecules. Techniques like Differential Scanning Calorimetry (DSC) are essential for identifying the onset temperature of such exothermic decomposition events.[5]

-

Oxidative Degradation: While the C-H bonds of the isopropyl group and the benzylic CH₂ group can be susceptible to oxidation, this is generally a lesser concern unless the compound is exposed to strong oxidizing agents or atmospheric oxygen at high temperatures over long periods.

Caption: Primary degradation pathways for the target molecule.

Experimental Framework for Stability Assessment

A robust stability profile is built on empirical data. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for this purpose.

4.1 Rationale for Thermal Analysis

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine degradation temperatures, absorbed moisture content, and the level of residual solvents.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is critical for identifying melting points, phase transitions, and the onset temperature and energy of exothermic decomposition reactions, which are vital for process safety assessment.[5][6]

Table 1: Illustrative Physicochemical and Thermal Properties

(Note: As specific experimental data for the target molecule is not publicly available, this table combines known data for analogs like benzyl chloride and 1-chloro-3-(chloromethyl)benzene to provide a realistic, illustrative profile.)

| Property | Estimated Value | Significance | Reference Analog |

| Molecular Weight | 184.67 g/mol | Foundational Data | - |

| Boiling Point (Tb) | ~220-240 °C | Defines distillation conditions; volatility. | [7] |

| TGA Onset (T_onset) | 150 - 180 °C | Temperature of initial mass loss. | [6] |

| DSC Decomp. Onset | 160 - 190 °C | Start of potentially hazardous exothermic event. | [5] |

| Enthalpy of Decomp. (ΔH_d) | -150 to -300 J/g | Magnitude of energy release; process safety. | [5] |

Detailed Experimental Protocols

The following protocols represent a self-validating system for assessing thermal stability. The causality behind each step is explained to ensure experimental integrity.

Caption: A typical workflow for thermal stability analysis.

Protocol 4.2.1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the molecule begins to lose mass due to decomposition or volatilization.

-

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, indium for temperature). Causality: Ensures accuracy and reproducibility of the thermal data.

-

Sample Preparation: Place 5-10 mg of 1-(Chloromethyl)-3-(propan-2-yl)benzene into a clean, tared TGA pan (typically aluminum or platinum). Causality: This mass range is sufficient for a clear signal without causing thermal lag issues.

-

Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50-100 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating the inherent thermal stability of the molecule.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min rate is a standard convention that balances resolution and experimental time.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (T_onset), defined as the temperature at which a significant deviation from the baseline mass is observed.

-

Protocol 4.2.2: Differential Scanning Calorimetry (DSC)

-

Objective: To identify the onset temperature and quantify the energy of any exothermic decomposition events.

-

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. Causality: Ensures the accuracy of both the temperature axis and the measured heat flow (J/g).

-

Sample Preparation: Hermetically seal 1-3 mg of the sample into a high-pressure stainless steel or gold-plated copper pan. Causality: Hermetic sealing, especially in high-pressure pans, is CRITICAL. It contains any evolved gases during decomposition, ensuring the measured heat flow corresponds to the total decomposition energy and preventing instrument contamination. A pinhole in a standard aluminum pan is an alternative for observing volatilization but is not recommended for initial hazard screening.

-

Atmosphere: Purge the DSC cell with an inert nitrogen atmosphere (50 mL/min). Causality: As with TGA, this isolates thermal from oxidative processes.

-

Thermal Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. Causality: A consistent heating rate allows for comparison with TGA data and kinetic modeling.

-

-

Data Analysis: Analyze the resulting thermogram for exothermic events. Determine the extrapolated onset temperature of the decomposition exotherm and integrate the peak area to calculate the enthalpy of decomposition (ΔH_d) in J/g.

-

Computational Modeling for Predictive Insight

When experimental data is limited or as a complementary approach, computational chemistry provides powerful predictive tools. Density Functional Theory (DFT) is particularly effective for evaluating the thermodynamic properties of organic molecules.[8][9]

5.1 Rationale for DFT Calculations

DFT can be used to calculate key parameters like Bond Dissociation Energy (BDE), which directly correlates with thermal stability. A lower C-Cl BDE indicates a weaker bond that is more susceptible to homolytic cleavage. This approach is invaluable for comparing the relative stabilities of different isomers or analogs before committing to synthesis.[8]

Caption: Conceptual workflow for DFT-based stability prediction.

Conceptual DFT Methodology

-

Objective: To calculate the benzylic C-Cl Bond Dissociation Energy (BDE) as a proxy for thermal stability.

-

Methodology:

-

Structure Optimization: The 3D structure of 1-(Chloromethyl)-3-(propan-2-yl)benzene is built in silico. A geometry optimization calculation is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Causality: This finds the lowest-energy, most stable conformation of the molecule.

-

Frequency Analysis: A frequency calculation is run on the optimized structure. Causality: This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

Radical Calculation: Steps 1 and 2 are repeated for the two radical fragments that would result from C-Cl bond cleavage: the substituted benzyl radical and the chlorine radical.

-

BDE Calculation: The BDE is calculated using the following equation: BDE = [E(benzyl radical) + E(Cl radical)] - E(parent molecule) Where E is the ZPVE-corrected electronic energy of each species. A lower calculated BDE suggests lower thermal stability.

-

Summary and Best Practices for Handling and Storage

The is primarily dictated by the lability of its benzylic C-Cl bond. This reactivity makes it a useful synthetic intermediate but also predisposes it to degradation, principally through hydrolysis and thermal decomposition.

Recommendations:

-

Storage: The compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolytic and potential photolytic degradation.

-

Handling: Use in well-ventilated areas. Avoid contact with moisture, strong bases, and oxidizing agents.

-

Process Safety: Thermal analysis data is critical before any process scale-up. The onset temperature of decomposition from DSC analysis should be used to define the maximum safe operating temperature for reactions and distillations, incorporating a suitable safety margin.

By combining a robust understanding of the molecule's structural chemistry with rigorous experimental and computational evaluation, researchers can safely and effectively utilize this valuable intermediate in the pursuit of new therapeutic agents.

References

-

Beregovaya, I. V., et al. (2000). Ab Initio MO and Density Functional Theory Study of Substituent Effects on Electron Attachment to Benzyl Chlorides. The Journal of Physical Chemistry A. [Link]

-

Denegri, B., et al. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Tetrahedron. [Link]

-

PubChem. 1-Chloro-3-(propan-2-yloxy)benzene. [Link]

-

Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-3-(chloromethyl)- (CAS 620-20-2). [Link]

-

OECD SIDS. (2004). Benzene, 1-chloro-2-(chloromethyl)- CAS N°: 611-19-8. UNEP Publications. [Link]

-

MDPI. (2023). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]

-

Denegri, B., et al. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Semantic Scholar. [Link]

-

Cheméo. Chemical Properties of Benzyl chloride (CAS 100-44-7). [Link]

-

ACS Publications. (2021). Kinetics and Hazards of 4-Vinylbenzyl Chloride Storage and Thermal Decomposition of Di-4-methylbenzoyl Peroxide by DSC and TAM. [Link]

-

Cheméo. Benzene, 1-chloro-3-(chloromethyl)- Physical Properties. [Link]

-

ResearchGate. (2014). Thermal behavior of poly(vinylbenzyl chloride)-grafted poly(ethylene-co-tetrafluoroethylene) films. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemeo.com [chemeo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Known Derivatives of 1-(Chloromethyl)-3-(propan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(Chloromethyl)-3-(propan-2-yl)benzene, also known as 3-isopropylbenzyl chloride, is a versatile aromatic building block in organic synthesis. Its utility is primarily derived from the reactive chloromethyl group, which serves as an electrophilic site for a wide array of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the known derivatives of 1-(Chloromethyl)-3-(propan-2-yl)benzene, with a focus on their synthesis, underlying reaction mechanisms, and potential applications, particularly within the realm of drug discovery and development. This document is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel organic molecules with potential therapeutic applications.

Introduction: The Strategic Importance of 1-(Chloromethyl)-3-(propan-2-yl)benzene

The structural motif of a substituted benzene ring is a cornerstone in the design of a vast number of pharmaceutical agents. The isopropyl group at the meta-position of 1-(chloromethyl)-3-(propan-2-yl)benzene offers a lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The primary reactive center, the benzylic chloride, is an excellent electrophile, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes it a valuable starting material for the synthesis of a diverse library of compounds.

The strategic placement of the isopropyl and chloromethyl groups allows for the exploration of a specific chemical space, which can be crucial in optimizing lead compounds in drug discovery programs. The understanding of the synthesis and reactivity of its derivatives is therefore of significant interest to medicinal chemists.

Synthesis of the Core Scaffold: 1-(Chloromethyl)-3-(propan-2-yl)benzene

The primary industrial route to 1-(chloromethyl)-3-(propan-2-yl)benzene is through the chloromethylation of isopropylbenzene (cumene). The most common method is the Blanc chloromethylation reaction , which involves the treatment of the aromatic substrate with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.[1]

Reaction Mechanism: The reaction proceeds through the formation of a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺), which then attacks the electron-rich aromatic ring of cumene. The isopropyl group is an ortho-, para-director; however, steric hindrance from the bulky isopropyl group can favor substitution at the meta-position to some extent, or specialized reaction conditions can be employed to achieve the desired regioselectivity.

Figure 1: General workflow for the synthesis of the core scaffold.

Key Derivatives and Their Synthesis

The reactivity of the chloromethyl group allows for the synthesis of a wide range of derivatives. The following sections detail the preparation of key classes of derivatives, providing insights into the reaction mechanisms and experimental considerations.

N-Alkyl-3-isopropylbenzylamines: Building Blocks for Bioactive Molecules

The alkylation of primary and secondary amines with 1-(chloromethyl)-3-(propan-2-yl)benzene is a straightforward and efficient method for the synthesis of substituted benzylamines.[2][3] These derivatives are prevalent in many biologically active compounds.

Reaction Principle: This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride ion.[2]

Experimental Protocol: Synthesis of N-Benzyl-N-(3-isopropylbenzyl)amine

-

To a solution of benzylamine (1.1 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-(chloromethyl)-3-(propan-2-yl)benzene (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-N-(3-isopropylbenzyl)amine.

Figure 2: Synthesis of N-Alkyl-3-isopropylbenzylamines.

3-Isopropylbenzyl Ethers: Modulating Lipophilicity

The Williamson ether synthesis provides a reliable route to 3-isopropylbenzyl ethers from the corresponding alcohols or phenols.[4] This transformation is valuable for introducing the 3-isopropylbenzyl moiety as a protecting group or to modulate the lipophilicity of a molecule.

Reaction Principle: An alkoxide, generated by deprotonating an alcohol or phenol with a strong base, acts as a nucleophile and displaces the chloride from 1-(chloromethyl)-3-(propan-2-yl)benzene in an SN2 reaction.[4]

Table 1: Comparison of Bases for Williamson Ether Synthesis

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Sodium Hydride (NaH) | THF, DMF | 0 - RT | 85-95 | [4] |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Reflux | 70-90 | [5] |

| Sodium Hydroxide (NaOH) | Phase Transfer Catalyst | RT - 60 | 60-85 | [5] |

(3-Isopropylphenyl)acetonitrile: A Precursor to Phenylacetic Acid Derivatives

The reaction of 1-(chloromethyl)-3-(propan-2-yl)benzene with sodium or potassium cyanide yields (3-isopropylphenyl)acetonitrile.[6][7] This nitrile is a versatile intermediate that can be hydrolyzed to the corresponding phenylacetic acid or reduced to the phenethylamine, both of which are important pharmacophores.

Reaction Principle: The cyanide ion is a potent nucleophile that readily displaces the chloride ion from the benzylic position.[6]

Experimental Protocol: Synthesis of (3-Isopropylphenyl)acetonitrile

-

In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in DMSO.

-

Heat the solution to 50-60 °C.

-

Add 1-(chloromethyl)-3-(propan-2-yl)benzene (1.0 eq) dropwise to the heated solution.

-

Maintain the reaction at this temperature and monitor by TLC.

-

After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain (3-isopropylphenyl)acetonitrile.

Grignard Reagent and its Derivatives: Carbon-Carbon Bond Formation

1-(Chloromethyl)-3-(propan-2-yl)benzene can be converted to its corresponding Grignard reagent, (3-isopropylbenzyl)magnesium chloride, by reacting it with magnesium metal in an anhydrous ether solvent.[8][9][10] This organometallic reagent is a powerful nucleophile and a strong base, enabling a variety of carbon-carbon bond-forming reactions.

Reaction Principle: The magnesium metal inserts into the carbon-chlorine bond, inverting the polarity of the benzylic carbon from electrophilic to nucleophilic.[11]

Applications of (3-Isopropylbenzyl)magnesium chloride:

-

Reaction with Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.[8]

-

Reaction with Esters: To produce tertiary alcohols.

-

Reaction with Carbon Dioxide: To yield (3-isopropylphenyl)acetic acid.

Figure 3: Formation and key reactions of the Grignard reagent.

Wittig Reagent and Olefination Reactions

The Wittig reaction provides a powerful method for the synthesis of alkenes with high regioselectivity. 1-(Chloromethyl)-3-(propan-2-yl)benzene can be converted into the corresponding phosphonium salt, which upon treatment with a strong base, yields the Wittig reagent (a phosphorus ylide).[12][13][14][15][16]

Reaction Principle: The reaction involves the nucleophilic attack of triphenylphosphine on 1-(chloromethyl)-3-(propan-2-yl)benzene to form the phosphonium salt. Deprotonation of this salt with a strong base generates the ylide, which then reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[14][16]

1-(Azidomethyl)-3-isopropylbenzene and Cycloaddition Reactions

The substitution of the chloride with an azide group, typically using sodium azide, yields 1-(azidomethyl)-3-isopropylbenzene.[17][18] This azide derivative is a key precursor for the synthesis of triazoles via 1,3-dipolar cycloaddition reactions, a prominent example of "click chemistry".[19][20]

Reaction Principle: The azide ion (N₃⁻) is an excellent nucleophile for the SN2 displacement of the benzylic chloride. The resulting benzyl azide can then undergo a [3+2] cycloaddition with an alkyne or a strained alkene to form a 1,2,3-triazole ring.[21] This reaction is widely used in drug discovery for linking different molecular fragments.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of 1-(chloromethyl)-3-(propan-2-yl)benzene are valuable intermediates in the synthesis of a wide range of biologically active molecules. The 3-isopropylbenzyl moiety can be found in various compounds with diverse therapeutic applications.

-

Heterocyclic Scaffolds: The alkylation of various heterocyclic systems, such as imidazoles, pyrazoles, and triazoles, with 1-(chloromethyl)-3-(propan-2-yl)benzene is a common strategy to introduce a lipophilic side chain that can enhance binding to biological targets.[22][23]

-

Enzyme Inhibitors: The structural framework provided by these derivatives can be elaborated to design inhibitors for various enzymes, where the isopropylbenzyl group interacts with hydrophobic pockets in the active site.

-

Receptor Ligands: The ability to easily introduce diverse functional groups through the derivatization of the chloromethyl group allows for the fine-tuning of ligand-receptor interactions.

Conclusion